molecular formula C21H28FN5O B11010360 3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]propanamide

3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]propanamide

Cat. No.: B11010360
M. Wt: 385.5 g/mol
InChI Key: WASAVEJKZLIJDH-UHFFFAOYSA-N
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Description

3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]propanamide is a complex organic compound that features a pyrimidine ring substituted with dimethyl and amino groups, a piperidine ring substituted with a fluorophenylmethyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]propanamide typically involves multiple steps, starting with the preparation of the pyrimidine and piperidine intermediates. The pyrimidine intermediate can be synthesized by reacting 4,6-dimethylpyrimidine with an appropriate amine under controlled conditions. The piperidine intermediate is prepared by reacting 4-fluorobenzyl chloride with piperidine. These intermediates are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby preventing a biological response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, may enhance its binding affinity to certain molecular targets compared to similar compounds .

Properties

Molecular Formula

C21H28FN5O

Molecular Weight

385.5 g/mol

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]propanamide

InChI

InChI=1S/C21H28FN5O/c1-15-13-16(2)25-21(24-15)23-10-7-20(28)26-19-8-11-27(12-9-19)14-17-3-5-18(22)6-4-17/h3-6,13,19H,7-12,14H2,1-2H3,(H,26,28)(H,23,24,25)

InChI Key

WASAVEJKZLIJDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCC(=O)NC2CCN(CC2)CC3=CC=C(C=C3)F)C

Origin of Product

United States

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